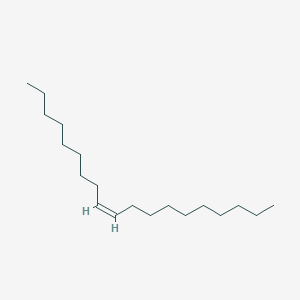
9Z-Nonadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-9-Nonadecene: is an unsaturated hydrocarbon with the molecular formula C19H38 It is an alkene with a double bond located at the ninth carbon atom in the chain, and the “Z” configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Nonadecene: One common method to synthesize (Z)-9-nonadecene involves the partial hydrogenation of nonadecene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under controlled conditions to achieve the desired level of hydrogenation without fully saturating the molecule.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: Industrial production of (Z)-9-nonadecene often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-9-Nonadecene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of (Z)-9-nonadecene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum, resulting in the formation of nonadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2) or chlorine (Cl2), can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens like bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonadecane.
Substitution: Dihalogenated alkanes.
科学的研究の応用
Chemistry: : (Z)-9-Nonadecene is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond makes it a versatile intermediate in various chemical reactions.
Biology: : In biological research, (Z)-9-nonadecene is studied for its potential role in cell membrane structure and function due to its hydrophobic nature. It is also investigated for its interactions with biological macromolecules.
Medicine: : Although not widely used in medicine, (Z)-9-nonadecene’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : In the industrial sector, (Z)-9-nonadecene is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.
作用機序
The mechanism of action of (Z)-9-nonadecene primarily involves its interactions with other molecules through its double bond. The double bond allows for various chemical reactions, including addition and substitution, which can modify the compound’s properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
(E)-9-Nonadecene: The “E” isomer of 9-nonadecene has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
Nonadecane: A fully saturated hydrocarbon with no double bonds, nonadecane has different reactivity and applications compared to (Z)-9-nonadecene.
(Z)-9-Octadecene: Similar in structure but with one fewer carbon atom, (Z)-9-octadecene shares some chemical properties with (Z)-9-nonadecene but differs in molecular weight and boiling point.
Uniqueness: : (Z)-9-Nonadecene’s unique feature is its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. This configuration makes it valuable in applications requiring precise control over molecular interactions and reactions.
特性
分子式 |
C19H38 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
(Z)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17- |
InChIキー |
UTPZTNSPDTWUBY-ZPHPHTNESA-N |
異性体SMILES |
CCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

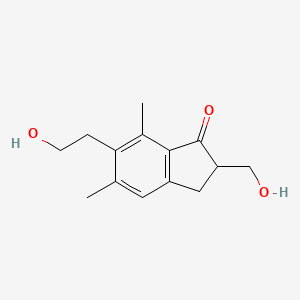

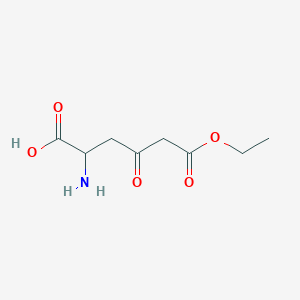
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)

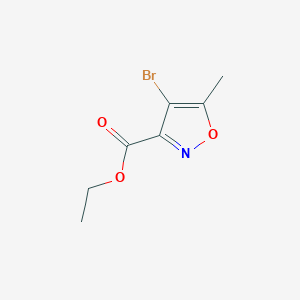
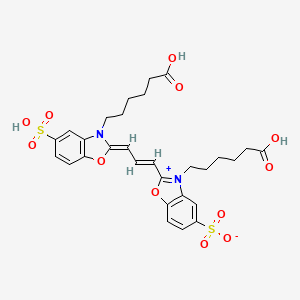
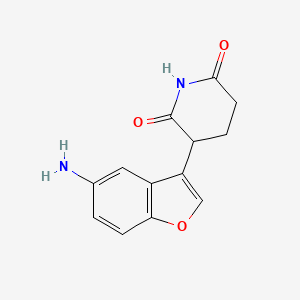
![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
